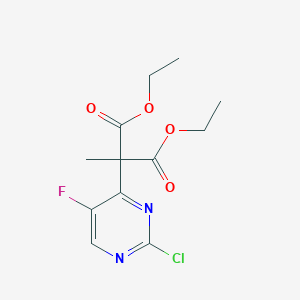
Diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate
Cat. No. B8499057
M. Wt: 304.70 g/mol
InChI Key: PGSWAZSQFYMIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321756B2
Procedure details


(Prepared according to Butters, M. et al. Org. Proc. Res. Dev. 2001, 5, 28-36). Diethyl 2-methylmalonate (2.35 mL, 13.78 mmol) was treated with THF (80 mL) and cooled to −10° C. in a brine/ice bath. It was then treated with NaH (60 wt % suspension in mineral oil, 1.10 g, 27.6 mmol) and stirred at this temperature for 30 min. 2,4-Dichloro-5-fluoropyrimidine (2.00 g, 11.98 mmol) was suspended in THF (20 mL) and added to the cooled solution via pipette over 10 min. The solution turned an opaque yellow color. After stirring 20 min at −10° C. it was quenched by the addition of H2O (100 mL), DCM (150 mL) and glacial HOAc (ca. 1 mL to pH 6). The DCM layer was then separated and dried over MgSO4, filtered and concentrated affording a viscous oil. Purification with flash chromatography (eluting with 100% DCM) afforded diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate (3.04 g, 83%) as a pale yellow viscous oil. MS (ESI, pos. ion) m/z: 305.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.44 (1H, d, J=2.0 Hz), 4.24-4.33 (4H, m), 1.90 (3H, s), 1.24-1.33 (9H, m).





Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[Cl:15][C:16]1[N:21]=[C:20](Cl)[C:19]([F:23])=[CH:18][N:17]=1>C1COCC1>[Cl:15][C:16]1[N:21]=[C:20]([C:2]([CH3:1])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:19]([F:23])=[CH:18][N:17]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(Prepared according to Butters, M. et al. Org. Proc. Res. Dev. 2001, 5, 28-36)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the cooled solution via pipette over 10 min
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring 20 min at −10° C. it
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched by the addition of H2O (100 mL), DCM (150 mL) and glacial HOAc (ca. 1 mL to pH 6)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The DCM layer was then separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording a viscous oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
WASH
|
Type
|
WASH
|
|
Details
|
with flash chromatography (eluting with 100% DCM)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=N1)C(C(=O)OCC)(C(=O)OCC)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.04 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
